molecular formula C12H19NO2 B2472616 N-(1-(furan-2-yl)propan-2-yl)pivalamide CAS No. 1210193-14-8

N-(1-(furan-2-yl)propan-2-yl)pivalamide

Cat. No.: B2472616
CAS No.: 1210193-14-8
M. Wt: 209.289
InChI Key: KFBYYTJFNPLLIB-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)pivalamide is a chemical compound with the molecular formula C12H19NO2 It features a furan ring, a propan-2-yl group, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)pivalamide typically involves the reaction of furan-2-ylpropan-2-amine with pivaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring and pivalamide moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(furan-3-yl)propan-2-yl)pivalamide: Similar structure but with the furan ring at a different position.

    N-(1-(thiophen-2-yl)propan-2-yl)pivalamide: Contains a thiophene ring instead of a furan ring.

    N-(1-(pyridin-2-yl)propan-2-yl)pivalamide: Contains a pyridine ring instead of a furan ring

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)pivalamide is unique due to its specific combination of a furan ring and a pivalamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-10-6-5-7-15-10)13-11(14)12(2,3)4/h5-7,9H,8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYYTJFNPLLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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